2-(2,6-dimethylphenoxy)-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide
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Overview
Description
2-(2,6-dimethylphenoxy)-N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a phenoxy group, an indole moiety, and an acetohydrazide linkage. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
The synthesis of 2-(2,6-dimethylphenoxy)-N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
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Preparation of 2-(2,6-dimethylphenoxy)acetohydrazide
Reaction: 2,6-dimethylphenol is reacted with chloroacetic acid to form 2-(2,6-dimethylphenoxy)acetic acid.
Hydrazide Formation: The resulting acid is then converted to its hydrazide derivative by reacting with hydrazine hydrate.
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Condensation with Indole-3-carboxaldehyde
Reaction: The 2-(2,6-dimethylphenoxy)acetohydrazide is then condensed with indole-3-carboxaldehyde under acidic or basic conditions to form the final product, 2-(2,6-dimethylphenoxy)-N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
2-(2,6-dimethylphenoxy)-N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide can undergo various chemical reactions, including:
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Oxidation
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Products: Oxidation can lead to the formation of corresponding oxides or ketones.
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Reduction
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Products: Reduction can result in the formation of alcohols or amines.
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Substitution
Reagents: Halogenating agents or nucleophiles.
Products: Substitution reactions can introduce new functional groups, such as halides or alkyl groups.
Scientific Research Applications
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Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of certain transformations.
Material Science: It can be used in the synthesis of novel materials with unique properties.
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Biology
Enzyme Inhibition: The compound has shown potential as an inhibitor of specific enzymes, making it a candidate for drug development.
Antimicrobial Activity: Studies have indicated its effectiveness against certain bacterial and fungal strains.
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Medicine
Drug Development: Due to its unique structure, the compound is being explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
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Industry
Agriculture: It can be used in the development of agrochemicals for pest control.
Pharmaceuticals: The compound can be utilized in the synthesis of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 2-(2,6-dimethylphenoxy)-N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide involves its interaction with specific molecular targets and pathways:
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Molecular Targets
Enzymes: The compound can bind to the active sites of enzymes, inhibiting their activity.
Receptors: It may interact with cellular receptors, modulating signal transduction pathways.
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Pathways
Apoptosis: The compound can induce apoptosis in cancer cells by activating pro-apoptotic pathways.
Inflammation: It can inhibit inflammatory pathways, reducing the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
2-(2,6-dimethylphenoxy)-N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide can be compared with other similar compounds to highlight its uniqueness:
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Similar Compounds
2-(2,6-dimethylphenoxy)acetohydrazide: Lacks the indole moiety, resulting in different biological activities.
N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide: Lacks the phenoxy group, affecting its chemical reactivity and applications.
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Uniqueness
Structural Complexity: The presence of both phenoxy and indole groups in the same molecule imparts unique chemical and biological properties.
Properties
Molecular Formula |
C19H19N3O2 |
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Molecular Weight |
321.4 g/mol |
IUPAC Name |
2-(2,6-dimethylphenoxy)-N-[(E)-1H-indol-3-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C19H19N3O2/c1-13-6-5-7-14(2)19(13)24-12-18(23)22-21-11-15-10-20-17-9-4-3-8-16(15)17/h3-11,20H,12H2,1-2H3,(H,22,23)/b21-11+ |
InChI Key |
SLEMSYDRKJHOBQ-SRZZPIQSSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N/N=C/C2=CNC3=CC=CC=C32 |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NN=CC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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